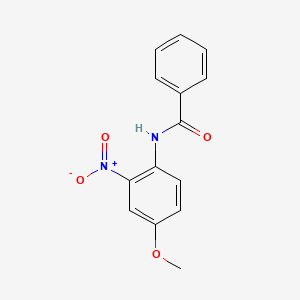

N-(4-methoxy-2-nitrophenyl)benzamide

Description

Established Synthetic Routes for N-(4-methoxy-2-nitrophenyl)benzamide

The formation of the amide bond in this compound is a key synthetic step, typically achieved through well-established coupling reactions.

The most common and direct method for synthesizing this compound is through a nucleophilic acyl substitution reaction. This involves the reaction of an amine precursor with a benzoyl derivative.

One established procedure involves the reaction of 4-methoxy-2-nitroaniline (B140478) with a benzoyl chloride derivative. nih.govnih.gov For instance, the synthesis of a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, was achieved by refluxing a mixture of 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline in anhydrous acetone (B3395972) for four hours. nih.gov This reaction resulted in the formation of an orange solid which was then recrystallized from ethyl acetate. nih.gov

A similar strategy is employed for the synthesis of the parent compound, this compound. In a reported synthesis, 4-methoxy-2-nitroaniline was treated with p-methoxybenzoyl chloride in dichloromethane (B109758) at room temperature in the presence of triethylamine (B128534) as a base. nih.gov The reaction progress was monitored by thin-layer chromatography (TLC) and was complete within 12 hours. nih.gov The work-up procedure involved dilution with water, acidification with hydrochloric acid, and extraction with ethyl acetate. nih.gov The crude product was then purified by silica (B1680970) gel column chromatography to yield the final compound. nih.gov

The general principle of this reaction is the attack of the nucleophilic amine group of 4-methoxy-2-nitroaniline on the electrophilic carbonyl carbon of the benzoyl chloride. The presence of a base like triethylamine is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Table 1: Reaction Conditions for Nucleophilic Acyl Substitution

| Amine Precursor | Acylating Agent | Solvent | Base | Reaction Time | Yield | Reference |

| 4-methoxy-2-nitroaniline | p-methoxybenzoyl chloride | Dichloromethane | Triethylamine | 12 h | 77% | nih.gov |

| 4-methoxy-2-nitroaniline | 4-bromobenzoyl chloride | Anhydrous Acetone | - | 4 h | - | nih.gov |

Yield for the bromo-analogue was not specified in the provided source.

The synthesis of libraries of benzamide (B126) derivatives often involves the derivatization of precursors to introduce a variety of functional groups into the final molecule. nih.gov This approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

In the context of this compound, precursor derivatization can be envisioned at two main positions:

The Benzoyl Moiety: By using a range of substituted benzoyl chlorides (e.g., with different alkyl, alkoxy, or halogen groups on the phenyl ring), a diverse library of this compound analogues can be generated. The synthesis of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide is a clear example of this strategy. nih.gov

The Aniline (B41778) Moiety: While the specific aniline used to produce the title compound is 4-methoxy-2-nitroaniline, the general synthetic route could be adapted to use other substituted anilines. This would allow for modifications to the substitution pattern on the nitrophenyl ring.

These derivatization strategies are fundamental in combinatorial chemistry and are used to rapidly generate a multitude of compounds for screening purposes.

Functional Group Interconversions and Chemical Reactivity Studies

The this compound scaffold contains several functional groups that are amenable to further chemical transformations, offering pathways to a variety of new chemical entities.

The nitro group is a versatile functional group that can be readily reduced to an amino group. researchgate.netwikipedia.org This transformation is particularly valuable as it introduces a new nucleophilic site into the molecule, opening up possibilities for further derivatization.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method that employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org These methods are often clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

The choice of reducing agent is critical to ensure selectivity, especially in the presence of other reducible functional groups. For a molecule like this compound, a mild reducing agent would be preferred to avoid the reduction of the amide bond. The reduction of the nitro group would yield N-(2-amino-4-methoxyphenyl)benzamide, a compound with a free amino group that can participate in subsequent reactions such as diazotization or further acylation.

The methoxy (B1213986) group on the nitrophenyl ring is an electron-donating group. The ether linkage is generally stable, but under certain conditions, it can be cleaved to yield a phenol. This is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃).

Cleavage of the methoxy group in this compound would result in the formation of N-(4-hydroxy-2-nitrophenyl)benzamide. This transformation introduces a phenolic hydroxyl group, which can then be used as a handle for further functionalization, such as O-alkylation or O-acylation.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific cross-coupling reactions on this compound are not extensively reported, the reactivity of related analogues provides insight into its potential.

For instance, N-methoxy arylamides have been shown to participate in copper-catalyzed C-O cross-coupling reactions with arylboronic acids. mdpi.com This suggests that if the amide nitrogen of a related benzamide were to be N-methoxylated, it could potentially undergo similar transformations.

Furthermore, the presence of an aromatic ring in the benzoyl portion of the molecule, and the potential to introduce a halogen atom (as seen in the 4-bromo analogue), opens up the possibility of engaging in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new aryl, vinyl, or alkynyl groups, respectively, significantly increasing the molecular complexity and diversity of the synthesized compounds.

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMFJDOCRJHHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298011 | |

| Record name | N-(4-methoxy-2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38259-63-1 | |

| Record name | NSC120199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxy-2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Green Chemistry Principles in Benzamide (B126) Synthesis

The application of green chemistry principles to amide bond formation aims to reduce the environmental impact of these crucial reactions. Key areas of focus include the use of catalytic processes, the replacement of hazardous solvents, and the improvement of atom economy. rsc.org

Catalytic Direct Amidation A major goal in green amide synthesis is the direct catalytic condensation of carboxylic acids and amines, where the only byproduct is water. rsc.orgmdpi.com This approach avoids the use of stoichiometric activating agents (like carbodiimides) or the pre-activation of the carboxylic acid to an acyl chloride, which generate significant waste. rsc.org

Various catalytic systems have been developed to facilitate this transformation:

Boric Acid Catalysts : Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org These reactions proceed under mild conditions and offer high yields for a range of substrates. organic-chemistry.org

Metal-Based Catalysts : Transition metal catalysts, including those based on manganese, ruthenium, and palladium, have been employed for direct amide synthesis. nih.govdoaj.orgrsc.org For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the direct synthesis of amides from carboxylic acids and amines under solvent-free, microwave-assisted conditions. nih.gov This method is fast, efficient, and simplifies product isolation. nih.gov

Enzymatic Catalysis : Biocatalysts, such as immobilized lipases (e.g., Novozym® 435), can effectively catalyze the amidation of carboxylic acids. rsc.org These reactions are highly selective and occur under mild temperature conditions (35–60 °C). rsc.org

Solvent-Free Synthesis and Alternative Solvents Traditional amide syntheses often employ hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net Green chemistry seeks to eliminate or replace these with more environmentally benign alternatives.

Solvent-Free Conditions : Reactions can be performed without a solvent, often aided by microwave irradiation or by using one of the reactants as the solvent. nih.govresearchgate.net A notable example is the N-benzoylation of anilines using vinyl benzoate, which proceeds at room temperature without any solvent or activator, with the amide product easily isolated by crystallization. tandfonline.comtandfonline.com

Green Solvents : When a solvent is necessary, a range of greener alternatives have been evaluated. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) can be effective replacements for DCM and DMF in many common amide coupling reactions. rsc.orgresearchgate.net Dihydrolevoglucosenone (Cyrene), a bio-based solvent derived from cellulose, has also emerged as a promising substitute for dipolar aprotic solvents in amide bond synthesis. researchgate.net

The table below summarizes the performance of several alternative solvents compared to traditional solvents in benchmark amide coupling reactions.

Interactive Data Table: Evaluation of Alternative Solvents in Amide Synthesis rsc.org

| Reaction Type | Coupling Reagent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Acetate (EtOAc) | Dimethyl Carbonate (DMC) |

|---|---|---|---|---|---|---|

| Aryl Acid + Aryl Amine | HATU | >70% | >70% | >70% | >70% | >70% |

| Aryl Acid + Alkyl Amine | T3P | >70% | >70% | >70% | >70% | >70% |

| Alkyl Acid + Aryl Amine | COMU | >70% | >70% | >70% | >70% | >70% |

| Alkyl Acid + Alkyl Amine | PyBOP | >70% | >70% | >70% | >70% | >70% |

| Alkyl Acid + Aryl Amine | T3P | <50% | <50% | <50% | <50% | <50% |

Conversion rates are generalized from detailed study data. Green indicates >70% conversion, while Red indicates <50% conversion. This demonstrates that for many reagent and substrate combinations, greener solvents perform comparably to traditional ones.

Atom Economy and Waste Reduction The principle of atom economy is central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product.

Direct Amidation : Catalytic direct amidation is highly atom-economical as it avoids the use of coupling reagents that end up as waste. rsc.orgdoaj.org

Vinyl Ester Acylation : The use of vinyl esters, like vinyl benzoate, for N-benzoylation is also highly efficient. tandfonline.comtandfonline.com The only byproduct is acetaldehyde, which is volatile and easily removed. This method is performed under solvent- and activation-free conditions, further minimizing waste. tandfonline.comtandfonline.com

Catalyst Reusability : The development of reusable catalysts, such as certain heterogeneous metal catalysts or immobilized enzymes, further enhances the sustainability of the process by reducing waste and cost. rsc.org For example, a homogeneous manganese catalyst used for the methoxymethylation of primary amides demonstrated successful reusability. rsc.org

The table below outlines various green synthetic approaches for benzamides, highlighting the catalysts, conditions, and key green advantages.

Interactive Data Table: Green Synthetic Methods for Benzamides

| Method | Reactants | Catalyst/Reagent | Conditions | Key Green Advantage(s) | Source(s) |

|---|---|---|---|---|---|

| Microwave-Assisted Direct Amidation | Carboxylic Acid + Amine | Ceric Ammonium Nitrate (CAN) | Solvent-free, Microwave | Energy efficient, solvent-free, catalytic | nih.gov |

| Boronic Acid Catalyzed Amidation | Carboxylic Acid + Amine | 5-methoxy-2-iodophenylboronic acid | Room temperature, Molecular sieves | Mild conditions, high yields, catalytic | organic-chemistry.org |

| Solvent-Free Benzoylation | Amine + Vinyl Benzoate | None | Room temperature, Solvent-free | No solvent, no activator, easy isolation | tandfonline.comtandfonline.com |

| Biocatalytic Amidation | Carboxylic Acid + Amine | Novozym® 435 (Immobilized Lipase) | 35-60 °C, Organic solvent | Biodegradable catalyst, high selectivity, mild conditions | rsc.org |

| Amidation in Green Solvents | Carboxylic Acid + Amine | COMU (Coupling Agent) | Room temperature, 2-MeTHF | Replacement of hazardous solvents (DMF/DCM) | rsc.orgresearchgate.net |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For complex organic molecules like substituted benzamides, DFT calculations, particularly using the B3LYP functional, have become a standard method for obtaining reliable results. tandfonline.comresearchgate.net

The three-dimensional arrangement of atoms and the energy associated with different conformations are fundamental to a molecule's properties. While a comprehensive potential energy surface scan for N-(4-methoxy-2-nitrophenyl)benzamide is not available in published literature, experimental data from single-crystal X-ray diffraction of closely related compounds provide excellent benchmarks for optimized geometries.

For instance, the related molecule 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide exhibits a non-planar structure. The central amide segment (N-C=O) is twisted relative to the two benzene (B151609) rings, with dihedral angles of 23.4° and 20.5°, respectively. nih.gov The two benzene rings themselves are nearly parallel, with a small dihedral angle of 2.90° between them. nih.gov In this analogue, the methoxy (B1213986) and nitro groups are found to be nearly co-planar with the benzene ring to which they are attached. nih.gov

Similarly, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , the molecule is also not planar. nih.gov The central amide unit forms dihedral angles of 28.17° and 26.47° with the two benzene rings. nih.govresearchgate.net The rings are almost coplanar, with a dihedral angle of 4.52°. nih.govresearchgate.net The methoxy and nitro substituents lie nearly in the plane of their respective aromatic rings. nih.govresearchgate.net

Computational studies on other benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, have utilized potential energy surface scanning to identify low-energy conformations and transition states, which serve as the starting point for more detailed calculations. researchgate.net Such an analysis for this compound would involve systematically rotating the key dihedral angles—specifically around the C-N amide bond and the C-C bond connecting the benzoyl group—to map out the conformational energy landscape and identify the most stable conformers.

| Compound | Amide-Benzene Ring 1 Dihedral Angle (°) | Amide-Benzene Ring 2 Dihedral Angle (°) | Inter-ring Dihedral Angle (°) | Source |

|---|---|---|---|---|

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 23.4 | 20.5 | 2.90 | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 28.17 | 26.47 | 4.52 | nih.govresearchgate.net |

| N-(2-Nitrophenyl)benzamide | 21.68 | 19.08 | 3.74 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the amide linkage, which are the most likely sites for nucleophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro-substituted phenyl ring, the primary site for electrophilic attack. The electron-withdrawing nitro group significantly lowers the energy of the LUMO.

| Orbital | Expected Primary Localization | Role in Reactivity |

|---|---|---|

| HOMO | Methoxy-substituted phenyl ring, Amide nitrogen | Nucleophilic / Electron Donor |

| LUMO | Nitro-substituted phenyl ring, Carbonyl carbon | Electrophilic / Electron Acceptor |

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental data. For the related compound 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were employed to assign the vibrational wavenumbers from experimental FT-IR and FT-Raman spectra. researchgate.net

A similar approach for this compound would involve optimizing the geometry and then performing a frequency calculation. The calculated vibrational modes can be assigned to specific functional groups, such as the N-H stretch, C=O stretch of the amide, symmetric and asymmetric stretches of the NO2 group, and vibrations of the aromatic rings. Comparing the predicted spectrum with an experimental one allows for a detailed validation of the computational model and a confident assignment of spectral bands. researchgate.net For example, the strong C=O stretching vibration in benzamides is typically observed in the 1630-1680 cm⁻¹ region and is sensitive to electronic effects from substituents.

Global reactivity descriptors, derived from DFT, quantify the chemical reactivity and stability of a molecule. orientjchem.org Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). hakon-art.com These parameters are calculated from the energies of the HOMO and LUMO.

Local reactivity is often analyzed using Fukui functions or by mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitro group oxygens, indicating these are the most likely sites for electrophilic attack (e.g., protonation). Positive potential (blue) would be expected around the amide hydrogen, making it susceptible to nucleophilic attack. Such analyses are crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of this compound in different environments, such as in solution. nih.gov

By simulating the molecule's trajectory, MD can reveal the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule's shape changes in response to its surroundings, which can influence its properties and biological activity. For flexible molecules like benzamides, which have important rotational degrees of freedom, MD can illustrate the dynamic equilibrium of different conformers. rsc.org

Computational Prediction and Characterization of Non-linear Optical (NLO) Properties

Molecules with both electron-donating groups (like methoxy) and electron-accepting groups (like nitro) connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The benzamide (B126) structure provides a framework for intramolecular charge transfer from the methoxy-substituted ring to the nitro-substituted ring, a key requirement for second-order NLO activity.

Investigation of Tautomeric Equilibria in Related N-Aryl Amides

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect in understanding the chemical behavior of many organic molecules, including N-aryl amides. libretexts.org In the case of N-aryl amides, the most relevant tautomeric relationship is the amide-imidol equilibrium. The amide form contains the characteristic -C(=O)NH- linkage, while the imidol form possesses the -C(OH)=N- structure. The position of this equilibrium is highly sensitive to electronic and steric effects of substituents on the aryl rings, as well as the surrounding solvent environment. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricacies of these tautomeric systems. researchgate.net Theoretical studies allow for the calculation of the relative stabilities of the tautomers and the energy barriers associated with their interconversion. These investigations provide insights into which tautomer is likely to predominate under specific conditions and the feasibility of their interconversion. nih.gov

A study on 1-benzamidoisoquinoline derivatives, which share the N-aryl amide core structure, revealed that the tautomeric equilibrium could be manipulated by altering the substituents on the phenyl ring. mdpi.com It was observed that the relative population of the amide tautomer ranged from 74% with a strong electron-donating group (NMe2) to 38% with a strong electron-withdrawing group (NO2). mdpi.com This highlights the significant influence of substituent electronics on the stability of the respective tautomers. In another theoretical investigation on N-hydroxy amidines, it was found that the energy difference between the two tautomers was in the range of 4-10 kcal/mol, but the activation energy for their interconversion was significantly higher, between 33-71 kcal/mol. nih.gov This suggests that while one tautomer may be thermodynamically more stable, a high kinetic barrier can hinder their interconversion at room temperature. nih.gov

The solvent also plays a crucial role in determining the position of the tautomeric equilibrium. For instance, in a study of 7-epi-clusianone, a complex benzophenone, the ratio of tautomers was found to be dependent on the solvent used (benzene-d6 versus chloroform-d3). nih.gov Computational models that include explicit solvent molecules are often necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonds that may stabilize a particular tautomer. mdpi.com

For a molecule like this compound, both the electron-donating methoxy group and the electron-withdrawing nitro group are expected to influence the amide-imidol equilibrium. The principles observed in related N-aryl amides suggest that the electronic interplay of these substituents will be a key determinant of the predominant tautomeric form.

Below is a table summarizing theoretical findings for tautomeric equilibria in related N-aryl amide systems, which can serve as a model for understanding the potential behavior of this compound.

| Compound Class | Substituent Effect on Amide Form Stability | Typical Calculated Energy Difference (Amide vs. Imidol) | Typical Calculated Activation Energy for Interconversion |

| 1-Benzamidoisoquinolines mdpi.com | Increased by electron-donating groups, decreased by electron-withdrawing groups. | Varies with substituent; can shift from amide to imidol being more stable. | Not specified in the study. |

| N-Hydroxy Amidines nih.gov | Generally the more stable tautomer. | 4-10 kcal/mol | 33-71 kcal/mol |

| N,N'-Substituted Guanidines mdpi.com | The tautomeric form is influenced by the electronic properties of the substituents and intermolecular hydrogen bonding in the crystal lattice. | Tautomer T3 was found to be 15-17 kJ/mol higher in energy than T1/T2. | Not specified in the study. |

Structure Property Relationships Spr and Molecular Design Principles

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric landscape of N-(4-methoxy-2-nitrophenyl)benzamide is primarily governed by the competing and complementary effects of its substituents. The methoxy (B1213986) (-OCH₃) group at the para-position of the aniline (B41778) ring is a powerful resonance electron-donating group (EDG) and an inductive electron-withdrawing group (EWG). Conversely, the nitro (-NO₂) group at the ortho-position is a potent EWG through both resonance and inductive effects. lumenlearning.comucsb.edu This electronic push-pull system significantly influences the electron density across the molecule.

Steric hindrance plays a crucial role in defining the molecule's conformation. The bulky ortho-nitro group forces the adjacent amide and the phenyl ring out of planarity to minimize steric strain. This is a common phenomenon in ortho-substituted benzamides, where steric hindrance can prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov

Table 1: Torsion and Dihedral Angles in Analogs of this compound

| Compound | Feature | Angle (°) | Reference |

| N-(4-Methoxy-2-nitrophenyl)acetamide | C7–N1–C1–C6 Torsion Angle (Acetamido twist) | 25.4(5) | nih.gov |

| O3–N2–C2–C1 Torsion Angle (Nitro twist) | -12.8(5) | nih.gov | |

| C9–O2–C4–C3 Torsion Angle (Methoxy twist) | 6.1(5) | nih.gov | |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle (Amide plane to C1-C6 ring) | 23.4(2) | nih.gov |

| Dihedral angle (Amide plane to C8-C13 ring) | 20.5(2) | nih.gov | |

| Dihedral angle (Between benzene rings) | 2.90(8) | nih.gov |

Correlation between Molecular Structure and Spectroscopic Signatures

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide should appear in the region of 3250-3350 cm⁻¹. The amide I band (primarily C=O stretching) is anticipated to be strong and located around 1660-1690 cm⁻¹, as seen in related structures like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide (1689 cm⁻¹). nih.gov The strong electron-withdrawing nature of the ortho-nitro group can influence this frequency. Asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. semanticscholar.org Furthermore, the C-O-C stretching of the methoxy group should produce a distinct signal around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, likely above 9.0 ppm, due to hydrogen bonding and the electronic environment. The three protons on the nitrophenyl ring will exhibit complex splitting patterns influenced by ortho, meta, and para couplings. The methoxy group (-OCH₃) protons should appear as a sharp singlet around 3.8-3.9 ppm. The five protons of the unsubstituted benzoyl ring will resonate in the aromatic region (7.4-8.0 ppm).

¹³C NMR: The carbonyl carbon (C=O) of the amide is expected to resonate around 165 ppm. semanticscholar.org The carbons of the nitrophenyl ring will be significantly affected by the substituents, with the carbon bearing the nitro group (C-NO₂) shifted downfield and the carbon bearing the methoxy group (C-OCH₃) shifted upfield relative to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value | Rationale/Reference |

| IR | ν(N-H) stretch | 3250-3350 cm⁻¹ | Typical for secondary amides. semanticscholar.org |

| ν(C=O) stretch (Amide I) | 1660-1690 cm⁻¹ | Based on related benzamides. nih.gov | |

| ν(NO₂) asymmetric stretch | ~1530 cm⁻¹ | Characteristic for nitroarenes. semanticscholar.org | |

| ν(NO₂) symmetric stretch | ~1350 cm⁻¹ | Characteristic for nitroarenes. semanticscholar.org | |

| ν(C-O-C) asymmetric stretch | ~1250 cm⁻¹ | Typical for aryl ethers. | |

| ¹H NMR | δ(N-H) | >9.0 ppm | Deshielded amide proton. |

| δ(Ar-H) | 7.0-8.5 ppm | Aromatic region with complex splitting. | |

| δ(O-CH₃) | 3.8-3.9 ppm | Based on related methoxy anilines. rsc.org | |

| ¹³C NMR | δ(C=O) | ~165 ppm | Typical for benzamides. semanticscholar.org |

Design Principles for Tailoring Crystal Packing and Intermolecular Forces

The solid-state architecture of this compound is dictated by a hierarchy of intermolecular forces, which can be rationally engineered by modifying its structure. The dominant interactions governing the crystal packing are hydrogen bonds. nih.govresearchgate.net

In the analogous structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide , a key structural motif is an intramolecular N-H···O hydrogen bond between the amide hydrogen and an oxygen atom of the ortho-nitro group, which forms a stable six-membered ring (S(6) motif). nih.gov This interaction significantly influences the conformation of the amide linkage. In addition to this, weak intermolecular C-H···O and C-H···Br interactions link the molecules into chains. nih.gov

In N-(4-Methoxy-2-nitrophenyl)acetamide , the packing is also dominated by hydrogen bonding. The NH group forms an intramolecular hydrogen bond to a nitro-group oxygen atom. nih.gov Intermolecularly, contacts such as C-H···O link molecules into dimers and contribute to a herringbone packing pattern. nih.gov For the related 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , intermolecular N-H···O and C-H···O interactions are responsible for linking the molecules into an infinite tape structure. nih.govresearchgate.net

The design principle for tailoring crystal packing involves modulating these non-covalent interactions. Replacing the benzoyl group with other substituted aryl groups can introduce new hydrogen bond donors/acceptors or groups capable of halogen bonding or π-π stacking, thereby altering the supramolecular assembly from simple chains to more complex 2D sheets or 3D networks. The position of substituents is critical; for instance, moving the nitro group from the ortho to the meta or para position would eliminate the possibility of the intramolecular S(6) hydrogen bond, forcing the amide N-H to participate in intermolecular bonding and completely changing the packing motif. mdpi.com

Table 3: Crystallographic Data for Analogs of this compound

| Parameter | 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov |

| Formula | C₁₄H₁₁BrN₂O₄ | C₉H₁₀N₂O₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| Key Intermolecular Forces | Intramolecular N-H···O; Intermolecular C-H···O, C-H···Br | Intramolecular N-H···O; Intermolecular C-H···O |

| Supramolecular Motif | Chains via R₂²(8) motifs | Dimers, Herringbone pattern |

Rational Design of Derivatives for Specific Non-Biological Applications

The rational design of derivatives of this compound allows for the fine-tuning of its properties for targeted non-biological applications, such as in materials science or chemical sensing. The synthetic pathway, typically involving the acylation of 4-methoxy-2-nitroaniline (B140478) with a substituted benzoyl chloride, provides a straightforward method for creating a library of derivatives. nih.govresearchgate.net

The core design principle involves modifying the electronic character of the molecule. For applications in nonlinear optics (NLO), for example, a strong push-pull system is desirable. While the existing molecule has a push-pull character across the nitrophenyl ring, this can be enhanced. One could replace the unsubstituted benzoyl group with a benzoyl group containing a strong electron-donating substituent (e.g., dimethylamino, -N(CH₃)₂) at its para-position. This would create a larger, cross-conjugated D-π-A system (Donor-π-Acceptor), potentially increasing the molecule's hyperpolarizability. semanticscholar.org

For applications in chemical sensing, particularly for anions, the amide N-H group can act as a hydrogen-bond donor and signaling unit. The acidity, and therefore the binding affinity, of this N-H proton can be tuned. Attaching stronger electron-withdrawing groups to the benzoyl ring (e.g., a trifluoromethyl or an additional nitro group) would increase the acidity of the N-H proton, making it a more effective receptor for anions like fluoride (B91410) or acetate. The binding event could then be detected via a change in color (colorimetric sensing) or fluorescence. The synthesis of related N-(nitrophenyl) benzamides has been explored for various purposes, indicating the feasibility of creating such tailored derivatives. researchgate.net

Synthesis and Characterization of N 4 Methoxy 2 Nitrophenyl Benzamide Derivatives and Analogues

Design and Synthesis of Structurally Modified Benzamide (B126) Scaffolds

A common method for synthesizing the parent compound's derivatives involves the reaction of 4-methoxy-2-nitroaniline (B140478) with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). nih.gov For instance, the synthesis of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide was achieved by reacting 4-methoxy-2-nitroaniline with p-methoxybenzoyl chloride. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov

Similarly, other derivatives can be prepared. For example, the synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide was accomplished by refluxing a mixture of 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline in anhydrous acetone (B3395972). nih.gov This straightforward approach allows for the introduction of a wide variety of substituents onto the benzoyl ring, enabling a systematic study of their electronic and steric effects.

Another synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction. This method can be used to attach the amide functionality to an activated aromatic ring. For example, the anion of a primary or secondary benzamide can react with an activated fluoronitrobenzene, such as 2-fluoro-1-nitrobenzene or 4-fluoro-1-nitrobenzene, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). tandfonline.com This approach is particularly useful for preparing N-(nitrophenyl)benzamides that may be less accessible through traditional acylation methods. tandfonline.com

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The purification of the final products is typically achieved through crystallization or flash column chromatography. tandfonline.com

Table 1: Examples of Synthesized N-(4-methoxy-2-nitrophenyl)benzamide Derivatives

| Derivative Name | Amine Precursor | Acylating Agent/Aryl Halide | Synthetic Method | Reference |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 4-methoxy-2-nitroaniline | p-methoxybenzoyl chloride | Acylation | nih.gov |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 4-methoxy-2-nitroaniline | 4-bromobenzoyl chloride | Acylation | nih.gov |

| N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide | 4-methoxy-2-nitroaniline | 2-methylbenzoyl chloride | Acylation | uni.lu |

| N-(2-nitrophenyl)benzamide | Benzamide | 2-fluoro-1-nitrobenzene | Nucleophilic Aromatic Substitution | tandfonline.com |

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of this compound derivatives relies heavily on spectroscopic techniques and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular structure, conformation, and electronic properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these compounds. Both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as for the methoxy (B1213986) and amide groups. journals.co.za The chemical shifts of the ring carbons can be used to probe the electronic effects of the substituents. journals.co.za For instance, the dual-substituent parameter approach applied to ¹³C chemical shifts can help derive polar and resonance substituent constants for the C(O)NYZ group in benzamide derivatives. journals.co.za

Infrared (IR) spectroscopy is used to identify key functional groups. The characteristic N-H and C=O stretching vibrations of the amide linkage are readily observable.

Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds. nanobioletters.com Fragmentation patterns can also provide structural information.

Structural Analysis from X-ray Crystallography:

Single-crystal X-ray diffraction studies have provided precise information on the three-dimensional structure of several this compound derivatives.

For 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule is not planar. nih.gov The central amide unit (C-C(=O)-N-C) forms significant dihedral angles with the two benzene (B151609) rings. nih.gov The two benzene rings themselves are nearly coplanar. nih.gov The methoxy and nitro substituents are almost coplanar with their respective attached benzene rings. nih.gov In the crystal structure, molecules are linked by intermolecular C-H···O and N-H···O hydrogen bonds, forming a tape-like structure. nih.gov

In the case of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule also adopts a non-planar conformation, with the amide segment making dihedral angles of 23.4 (2)° and 20.5 (2)° with the two benzene rings. nih.gov An intramolecular N-H···O hydrogen bond is present, creating an S(6) ring motif. nih.gov The crystal packing is influenced by weak C-H···O and C-H···Br interactions. nih.gov

The comparison of bond lengths and angles with related benzamide derivatives reveals similarities. nih.govnih.gov For example, the C=O and C-N bond distances in the amide fragment often indicate electron delocalization. nih.gov

Table 2: Selected Crystallographic Data for this compound Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Key Dihedral Angles | Reference |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | Amide-Ring 1: 28.17(13)°, Amide-Ring 2: 26.47(13)°, Ring 1-Ring 2: 4.52(13)° | nih.gov |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₄H₁₁BrN₂O₄ | Monoclinic | P2₁/c | Amide-Ring 1: 23.4(2)°, Amide-Ring 2: 20.5(2)°, Ring 1-Ring 2: 2.90(8)° | nih.gov |

Investigation of Reactivity Differences Across Related Compounds

The reactivity of this compound and its analogues is significantly influenced by the nature and position of the substituents on the aromatic rings. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the reactivity of the nitrophenyl ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The presence of the nitro group activates the aromatic ring towards nucleophilic attack, especially at the positions ortho and para to it. nih.gov This is a key principle in the synthesis of some of these derivatives, as seen in the reaction of benzamide anions with fluoronitrobenzenes. tandfonline.com The reactivity in such SNAr reactions is dependent on the electrophilicity of the nitroaromatic compound. nih.gov

Furthermore, the amide linkage itself can be a site of reaction. Acid-catalyzed hydrolysis of the carbonyl-nitrogen bond is a characteristic reaction of amides. The reactivity towards hydrolysis can be influenced by the electronic effects of the substituents on both aromatic rings. journals.co.za For instance, structural variations can enhance the reactivity of the carbonyl-nitrogen bond towards hydrolysis. journals.co.za

The amino group, which can be obtained by the reduction of the nitro group, dramatically changes the reactivity of the aromatic ring. masterorganicchemistry.com The reduction of the nitro group to an amine converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. masterorganicchemistry.comncert.nic.in This transformation opens up a wide range of further derivatization possibilities.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as an Organic Synthetic Intermediate for Complex Molecules

N-(4-methoxy-2-nitrophenyl)benzamide serves as a valuable intermediate in organic synthesis, primarily for the creation of more complex benzamide (B126) derivatives and heterocyclic compounds. The formation of the amide linkage is a fundamental reaction in organic chemistry, and benzamides, in general, are crucial scaffolds in a variety of applications, including pharmaceuticals. nih.gov The presence of methoxy (B1213986) and nitro functional groups on one of the phenyl rings, and another methoxy group on the second, offers multiple sites for further chemical modification, making it a versatile building block.

The nitro group, in particular, is a key functional group that can be readily transformed into other functionalities. For instance, the reduction of the nitro group to an amine is a common and efficient transformation. This opens up a pathway to a wide array of substituted diamine derivatives, which are precursors to various heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, forming the core structure of many bioactive molecules and functional materials. ijnrd.orgmdpi.com Research has shown that nitro compounds are effective scaffolds in the synthesis of new bioactive molecules with a wide spectrum of activities. nih.govresearchgate.net

While the direct synthesis of complex, named pharmaceuticals from this compound is not extensively documented in publicly available literature, its role as a precursor in the generation of libraries of benzamide derivatives is established. nih.gov The synthesis of such libraries is a common strategy in drug discovery and materials science to screen for compounds with desired properties. Given the known biological activities of many benzamide derivatives, it is plausible that this compound could serve as a key starting material for the synthesis of novel therapeutic agents or other complex functional molecules. The general importance of nitro-substituted benzamides in the synthesis of bioactive heterocycles further underscores the potential of this specific compound as a critical intermediate. mdpi.comnih.gov

Potential in the Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The design of organic NLO materials often focuses on creating molecules with a significant difference in electron density between a donor and an acceptor group, connected by a π-conjugated system.

While direct studies on the NLO properties of this compound are not widely reported, the investigation of structurally similar compounds suggests its potential in this area. For example, a related compound, 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, has been studied for its NLO properties. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group within the molecular structure of this compound creates an intramolecular charge-transfer characteristic, which is a fundamental requirement for second-order NLO activity.

The molecular structure of this compound, with its substituted phenyl rings, can be engineered to enhance its NLO properties. The relative orientation of the donor and acceptor groups, as well as the length and nature of the conjugated system, are critical factors. The non-planar nature of the this compound molecule, as revealed by crystallographic studies, could influence its bulk NLO properties. nih.gov Further research, including computational studies and experimental measurements of its hyperpolarizability, is warranted to fully explore the potential of this compound and its derivatives in the development of new NLO materials.

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry, a related field, focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound has proven to be an interesting subject for studies in these areas due to its specific molecular geometry and the presence of functional groups capable of forming hydrogen bonds.

X-ray crystallographic studies of this compound have provided detailed insights into its solid-state structure. nih.gov The molecule is not planar, with the central amide unit forming significant dihedral angles with the two benzene (B151609) rings. nih.gov This non-planar conformation influences how the molecules pack in the crystal lattice.

The study of related benzamide derivatives, such as 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, provides further understanding of how different substituents can influence the supramolecular assembly. nih.gov In this bromo-derivative, weak C—H⋯O and C—H⋯Br interactions, along with a Br⋯O short contact, contribute to the formation of chains and specific ring motifs within the crystal structure. nih.gov By systematically modifying the substituents on the benzamide scaffold, it is possible to control the intermolecular interactions and, consequently, the resulting crystal packing and material properties. This makes this compound and its analogues promising candidates for the rational design of new crystalline materials with tailored architectures and functions.

Below is an interactive table summarizing the crystallographic data for this compound.

| Crystal Data | |

| Chemical Formula | C15H14N2O5 |

| Molecular Weight | 302.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.7206 (12) |

| b (Å) | 4.9885 (6) |

| c (Å) | 28.725 (4) |

| β (°) | 95.628 (2) |

| Volume (ų) | 1386.2 (3) |

| Z | 4 |

| Temperature (K) | 273 |

| Radiation | Mo Kα |

| Data sourced from Arshad et al. (2012) nih.gov |

Exploration in Other Emerging Functional Materials Disciplines

The unique combination of functional groups in this compound suggests its potential for exploration in various other emerging functional materials disciplines beyond those already discussed. While specific applications in areas such as organic light-emitting diodes (OLEDs), sensors, or polymers have not been extensively reported for this particular compound, the properties of its constituent parts and the broader class of benzamide compounds provide a basis for future research.

In the field of organic electronics , materials containing aromatic rings and functional groups that can influence charge transport and luminescence are of great interest. The methoxy and nitro groups on the phenyl rings of this compound can modulate the electronic properties of the molecule. While not a typical luminophore, its derivatives could be investigated as host materials or as components in charge-transporting layers in devices like OLEDs. researchgate.netresearchgate.net The development of novel organic semiconductors is a key area of research, and the benzamide scaffold offers a tunable platform for designing materials with specific electronic characteristics. researchgate.netresearchgate.net

The development of chemical sensors often relies on molecules that can selectively interact with an analyte, leading to a measurable change in a physical property, such as color or fluorescence. The functional groups on this compound, particularly the nitro and amide moieties, could potentially interact with specific ions or molecules. By incorporating this compound into a larger system, such as a polymer or a surface, it may be possible to develop new sensory materials.

In polymer science , the incorporation of functional molecules like this compound into polymer chains can impart new properties to the resulting material. For example, it could be used as a monomer or a pendant group to create polymers with enhanced thermal stability, specific optical properties, or a higher refractive index. The potential for derivatization of the benzamide structure allows for the tuning of its properties to meet the requirements of various polymer applications.

While these applications are currently speculative for this compound itself, they represent exciting avenues for future research. The versatility of its chemical structure makes it a promising candidate for exploration in a wide range of materials science disciplines, with the potential to contribute to the development of new functional materials with novel properties and applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of amides is a fundamental process in organic chemistry, and the development of efficient and sustainable methods remains a significant challenge. nih.gov The current synthesis of N-(4-methoxy-2-nitrophenyl)benzamide involves the reaction of 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride in the presence of triethylamine (B128534). nih.gov While effective, future research could focus on developing more advanced and efficient synthetic strategies.

Modern synthetic approaches such as flow chemistry offer advantages in terms of reaction control, scalability, and safety. nih.gov The transition of traditional batch amide synthesis to continuous-flow systems could lead to improved yields and reduced reaction times. nih.govresearchgate.net Investigating the synthesis of this compound in a microreactor system could provide a more controlled and efficient process. prolabas.comthieme-connect.de

Microwave-assisted synthesis is another promising avenue. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. rasayanjournal.co.inresearchgate.net Studies on the microwave-assisted hydrolysis of benzamide (B126) have shown a dramatic reduction in reaction time from one hour to just seven minutes. rasayanjournal.co.inyoutube.comyoutube.com Applying this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Furthermore, exploring novel catalytic systems could provide more sustainable synthetic routes. For instance, the use of inexpensive and environmentally benign catalysts like copper(I) iodide for the synthesis of N-aryl amides from arenediazonium salts presents an attractive alternative to traditional methods. organic-chemistry.org Another innovative approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides, which could be adapted for this compound. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher yields. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rasayanjournal.co.inresearchgate.net |

| Novel Catalytic Systems | Use of cheaper and more environmentally friendly catalysts, milder reaction conditions. organic-chemistry.orgnih.gov |

Application of Advanced Spectroscopic Techniques for Fine Structural Details

While basic spectroscopic characterization has been performed, a deeper understanding of the fine structural details of this compound can be achieved through the application of advanced spectroscopic techniques. The existing crystal structure data reveals that the molecule is not planar, with significant dihedral angles between the amide unit and the benzene (B151609) rings. nih.gov

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY, HMBC, and HSQC, can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations. bmrb.ioresearchgate.netresearchgate.net This would be particularly useful in confirming the connectivity and providing a detailed picture of the molecular structure in solution, which can differ from the solid-state conformation.

Computational spectroscopy offers a powerful tool to complement experimental data. nih.govaip.org By simulating vibrational and electronic spectra using methods like Density Functional Theory (DFT), it is possible to gain insights into the relationship between the molecular structure and its spectroscopic properties. nih.gov For instance, computational studies can help to understand how deviations from planarity in the amide bond affect the vibrational frequencies and electronic transitions. nih.gov This approach has been successfully used to study the spectroscopic properties of other complex molecules. nih.gov

| Spectroscopic Technique | Information Gained for this compound |

| 2D NMR (COSY, HMBC, HSQC) | Unambiguous assignment of 1H and 13C NMR signals, confirmation of molecular connectivity in solution. bmrb.ioresearchgate.netresearchgate.net |

| Computational Spectroscopy (DFT) | Correlation of molecular structure with vibrational and electronic spectra, understanding the impact of non-planarity. nih.govaip.org |

| Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) | Probing the chirality arising from the non-planar amide linkage. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Predictive Modeling: ML models can be trained on existing data of related benzamide compounds to predict various properties of novel derivatives, such as their physicochemical characteristics, potential biological activities, and even their spectroscopic signatures. google.comresearchgate.netgoogle.com This can significantly accelerate the screening of new compounds and prioritize those with the most promising profiles for synthesis and experimental testing. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of benzamide derivatives with their observed activities.

De Novo Design: Generative AI models can be employed to design entirely new benzamide derivatives with desired properties. news-medical.net By learning the underlying chemical patterns from a vast dataset of known molecules, these models can propose novel structures that are likely to be active and possess favorable drug-like properties. This approach has already shown success in designing novel antibiotics. news-medical.net

Reaction Prediction: AI can also assist in the development of novel synthetic routes. ML models can be trained to predict the outcomes of chemical reactions, helping chemists to identify the most efficient and high-yielding pathways for synthesizing new derivatives of this compound. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Rapidly screen virtual libraries of derivatives for desired properties, reducing the need for extensive experimental work. |

| Generative AI for De Novo Design | Design novel benzamide derivatives with optimized properties for specific applications. news-medical.net |

| Reaction Prediction | Identify and optimize synthetic routes for new derivatives, improving efficiency and yield. nih.gov |

Expansion of Non-Biological Application Domains and Performance Enhancement

While many benzamide derivatives have been explored for their biological activities, the potential non-biological applications of this compound remain largely untapped. nanobioletters.com The presence of nitro and methoxy (B1213986) groups on the phenyl rings suggests that this compound could have interesting properties for materials science and other fields.

The nitro group, in particular, is known to be a strong electron-withdrawing group, which can impart unique electronic and optical properties to a molecule. Nitro-containing compounds have been investigated for their vasodilatory activity due to the bio-reduction of the nitro group to nitric oxide. nih.gov This suggests potential applications in the development of smart materials that can release signaling molecules in response to specific stimuli.

Furthermore, the aromatic and amide functionalities of this compound could make it a useful building block for the synthesis of polymers or coordination complexes with interesting thermal or photophysical properties. Research into the synthesis of related N-aryl-substituted benzothioamides, which can be derived from benzamides, opens up further possibilities for creating novel materials with different properties. researchgate.net

Future research should focus on systematically investigating the electronic, optical, and thermal properties of this compound and its derivatives. This could involve studying their performance in applications such as organic light-emitting diodes (OLEDs), nonlinear optics, or as components in advanced polymers.

Systematic Exploration of Co-Crystallization and Polymorphism

The solid-state structure of a compound can have a profound impact on its physicochemical properties, including solubility, stability, and bioavailability. The initial crystallographic study of this compound revealed a specific packing arrangement held together by intermolecular C-H···O and N-H···O interactions. nih.gov However, a systematic investigation into its potential for polymorphism and co-crystallization has not been conducted.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit significantly different properties. acs.org A thorough screening for polymorphs of this compound could be performed using various crystallization techniques and analytical methods, such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). The discovery of new polymorphs could lead to a form of the compound with enhanced properties for a specific application.

Co-crystallization involves combining a target molecule with a co-former to create a new crystalline solid with a unique structure and properties. mdpi.combiointerfaceresearch.com This technique has been successfully used to improve the solubility and dissolution rate of poorly soluble drugs. f1000research.com By selecting appropriate co-formers that can interact with the functional groups of this compound (e.g., via hydrogen bonding with the amide or nitro groups), it may be possible to create novel co-crystals with tailored properties. Vibrational spectroscopy, such as infrared and Raman, can be a valuable tool for studying the interactions in co-crystals. researchgate.net

| Solid-State Exploration | Potential Outcomes for this compound |

| Polymorphism Screening | Discovery of new crystalline forms with potentially improved solubility, stability, or other physical properties. acs.org |

| Co-crystallization | Creation of novel solid forms with enhanced physicochemical properties through the selection of suitable co-formers. mdpi.combiointerfaceresearch.comf1000research.com |

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxy-2-nitrophenyl)benzamide, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting 4-methoxy-2-nitroaniline with p-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction progress is monitored via TLC, and purification is achieved via silica gel column chromatography (ethyl acetate/hexane), yielding 77% purity . Key validation steps include:

- Elemental analysis to confirm stoichiometry.

- IR spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- 1H-NMR to confirm aromatic proton environments and methoxy substituents (δ ~3.8–4.0 ppm for OCH₃) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles between aromatic rings (e.g., 4.52° between benzamide and nitrophenyl groups) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (m/z 302.28) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed >200°C .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : The monoclinic P2₁/n space group (a = 9.7206 Å, b = 4.9885 Å, c = 28.725 Å, β = 95.628°) reveals intermolecular interactions critical for stability:

- Hydrogen bonding : N–H···O (2.06 Å) and C–H···O (2.34 Å) form infinite tape structures along the b-axis , enhancing crystallinity .

- Dihedral angles : The non-planar arrangement of aromatic rings (28.17° and 26.47°) may reduce π-π stacking, affecting solubility .

Table 1: Crystal Data Summary

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Z | 4 |

| Density (g/cm³) | 1.448 |

| V (ų) | 1386.2 |

Q. What methodological considerations are essential when employing computational models to predict the bioactivity of this compound derivatives?

- Methodological Answer : Computational workflows should integrate:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, receptors). Focus on nitro and methoxy groups as key pharmacophores .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., nitro group’s electron-withdrawing effect) .

- ADMET prediction : Utilize SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. How can researchers resolve discrepancies in reported synthetic yields or structural data for this compound?

- Methodological Answer : Discrepancies arise from variations in:

- Reagent purity : Impure 4-methoxy-2-nitroaniline reduces yield. Validate via HPLC before use .

- Crystallization conditions : Slow evaporation in DCM/ethyl acetate improves crystal quality vs. rapid precipitation .

- Refinement protocols : SHELXL refinement (SHELX suite) with anisotropic displacement parameters resolves bond-length inaccuracies (±0.004 Å) .

Data Contradiction Analysis

- Synthetic Yield Variability : Reports of 70–80% yields depend on stoichiometric ratios (e.g., excess p-methoxybenzoyl chloride improves conversion) .

- Fluorescence Behavior : While N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence (λex 340 nm, λem 380 nm), similar studies on this compound are lacking. Methodologies from (pH 5, 25°C) could be adapted but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.